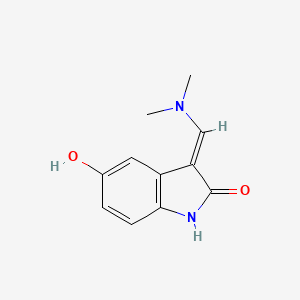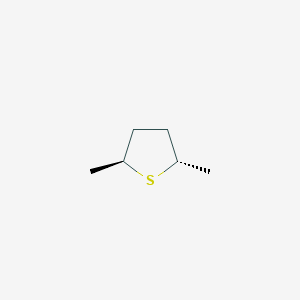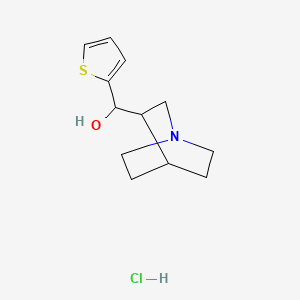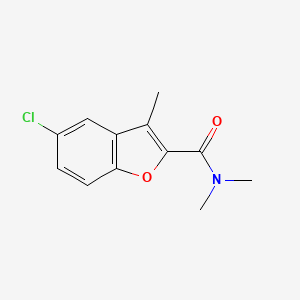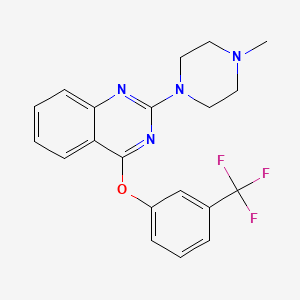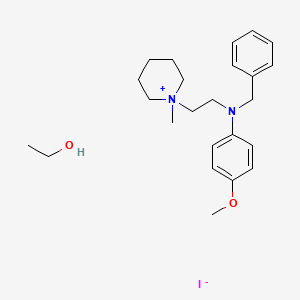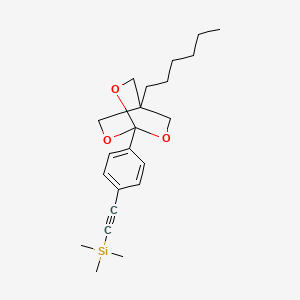
Urea, 1-cyanomethyl-3-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urée, 1-cyanométhyl-3-(1-naphtyl)-: est un composé chimique de formule moléculaire C13H11N3O . Il est connu pour sa structure unique, qui comprend un groupe naphtyle lié à une partie urée par une liaison cyanométhyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de l'Urée, 1-cyanométhyl-3-(1-naphtyl)- implique généralement la réaction de la 1-naphtylamine avec l'acide cyanoacétique ou ses dérivés dans des conditions spécifiques. Une méthode courante comprend les étapes suivantes :
Réaction de la 1-naphtylamine avec l'acide cyanoacétique: Cette réaction est généralement effectuée en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3) pour faciliter la formation du groupe cyanométhyle.
Formation du dérivé urée: Le produit intermédiaire est ensuite traité avec un isocyanate, tel que l'isocyanate de méthyle, pour former le dérivé urée final.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, des méthodes sans solvant et des approches de chimie verte sont explorées pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: L'Urée, 1-cyanométhyl-3-(1-naphtyl)- peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2). Ces réactions peuvent conduire à la formation de dérivés de la naphtoquinone.
Réduction: La réduction de ce composé peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), conduisant à la formation de dérivés aminés.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe cyanométhyle peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)
Réduction: Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution: Amines, thiols
Principaux produits formés:
Oxydation: Dérivés de la naphtoquinone
Réduction: Dérivés aminés
Substitution: Divers dérivés urée substitués
Applications de la recherche scientifique
Chimie: : L'Urée, 1-cyanométhyl-3-(1-naphtyl)- est utilisée comme bloc de construction dans la synthèse de composés hétérocycliques.
Biologie: : En recherche biologique, ce composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un outil précieux pour comprendre les mécanismes enzymatiques et développer de nouveaux agents thérapeutiques.
Médecine: : Le composé a montré des promesses en chimie médicinale comme candidat médicament potentiel. Ses dérivés sont explorés pour leurs propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie: : Dans le secteur industriel, l'Urée, 1-cyanométhyl-3-(1-naphtyl)- est utilisée dans la production de produits chimiques de spécialité et de matériaux avancés. Sa stabilité et sa réactivité la rendent adaptée à diverses applications industrielles .
Mécanisme d'action
Le mécanisme d'action de l'Urée, 1-cyanométhyl-3-(1-naphtyl)- implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut former des liaisons hydrogène et d'autres interactions avec les sites actifs des enzymes, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Les voies et les cibles moléculaires exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
Chemistry: : Urea, 1-cyanomethyl-3-(1-naphthyl)- is used as a building block in the synthesis of heterocyclic compounds
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: : The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : In the industrial sector, Urea, 1-cyanomethyl-3-(1-naphthyl)- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Urea, 1-cyanomethyl-3-(1-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
N-phényl-N'-1-naphtylurée: Structure similaire, mais avec un groupe phényle au lieu d'un groupe cyanométhyle.
N-cyanométhyl-N'-phénylurée: Structure similaire, mais avec un groupe phényle au lieu d'un groupe naphtyle.
N-cyanométhyl-N'-2-naphtylurée: Structure similaire, mais avec un groupe 2-naphtyle au lieu d'un groupe 1-naphtyle.
Unicité: : L'Urée, 1-cyanométhyl-3-(1-naphtyl)- est unique en raison de la présence à la fois d'un groupe cyanométhyle et d'un groupe 1-naphtyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Sa capacité à subir diverses réactions chimiques et son potentiel en tant que bloc de construction polyvalent en chimie synthétique mettent en évidence son unicité .
Propriétés
Numéro CAS |
102433-06-7 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
1-(cyanomethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17) |
Clé InChI |
CXARBRPTZKQICA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
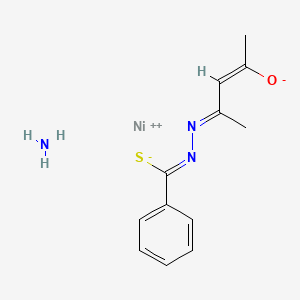
![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)
